molecular formula C15H13N5O B2783717 N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034393-84-3

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2783717
CAS No.: 2034393-84-3
M. Wt: 279.303
InChI Key: PMYQNRGTOLYJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a phenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar applications in medicinal chemistry and material science.

    Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring and are widely used in pharmaceuticals.

Uniqueness

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the combination of the cyclopropyl group, phenyl-oxadiazole moiety, and pyrimidine ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-2-4-10(5-3-1)13-19-15(21-20-13)12-8-16-9-17-14(12)18-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYQNRGTOLYJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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